2-Nitrophenyl diphenylamine
CAS No.: 53013-38-0
Cat. No.: VC20758085
Molecular Formula: C18H14N2O2
Molecular Weight: 290.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53013-38-0 |
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Molecular Formula | C18H14N2O2 |
Molecular Weight | 290.3 g/mol |
IUPAC Name | 2-nitro-N,N-diphenylaniline |
Standard InChI | InChI=1S/C18H14N2O2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Standard InChI Key | AEPMPJYRISCFKK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
2-Nitrophenyl diphenylamine, also known as 2-nitro-N,N-diphenylaniline, is an organic compound with the molecular formula C₁₈H₁₄N₂O₂ and a molecular weight of approximately 290.3 g/mol. This compound is characterized by its red crystalline solid form and has garnered interest in various scientific fields due to its potential applications in material science, photochemistry, and biological studies.
Synthesis Methods
The synthesis of 2-nitrophenyl diphenylamine typically involves the nitration of diphenylamine. The most common method is through a nitration-reduction pathway, where diphenylamine is treated with a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃). This process introduces the nitro group into the diphenylamine structure.
Industrial Production:
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Parameters: Temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity.
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Safety Considerations: Proper handling procedures must be followed due to the reactive nature of the reagents involved.
Biological Activity
Research indicates that 2-nitrophenyl diphenylamine exhibits various biological activities, particularly concerning its toxicity and reactivity with biological systems.
Mechanisms of Action:
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Methemoglobinemia Induction: The compound can induce methemoglobinemia, a condition where hemoglobin is altered and unable to release oxygen effectively to tissues.
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Reactive Oxygen Species Generation: It can generate reactive oxygen species, which may damage cellular structures.
Toxicity Profile:
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Skin and Eye Irritation: Exposure can lead to irritation.
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Acute Toxicity: The dermal LD50 exceeds 2000 mg/kg in rats, indicating low acute toxicity under controlled conditions.
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Chronic Effects: Long-term exposure may affect organ systems like the liver and kidneys.
Applications
2-Nitrophenyl diphenylamine has several notable applications:
Material Science:
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Used in the synthesis of donor-acceptor conjugated polymers for organic solar cells and electronic devices due to its excellent charge carrier mobility.
Photochemical Reactions:
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Serves as a model compound for studying photochemical reactions of nitroaromatic compounds.
Antimicrobial Activity:
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Derivatives have shown significant antimicrobial properties, suggesting potential applications in pharmaceuticals.
Research Findings
Recent studies have focused on various aspects of 2-nitrophenyl diphenylamine:
Ecotoxicological Impact:
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Highlighted environmental hazards posed by diphenylamines, including toxicity to aquatic life and potential bioaccumulation.
Stabilization Mechanism in Explosives:
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Investigated for its role as a stabilizer in nitrocellulose-based explosives, effectively trapping nitrogen oxides generated during decomposition.
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